molecular formula C12H13F3N2O2 B1405182 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid CAS No. 812643-49-5

2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid

Cat. No.: B1405182
CAS No.: 812643-49-5
M. Wt: 274.24 g/mol
InChI Key: LGPZFOWYMRRNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of fluorinated pharmaceutical compounds that gained prominence in the latter half of the twentieth century. Fluorinated aromatic compounds have become increasingly important in medicinal chemistry due to their enhanced metabolic stability, improved binding properties, and favorable pharmacokinetic profiles compared to their non-fluorinated counterparts. The strategic incorporation of multiple fluorine atoms into benzoic acid derivatives represents a sophisticated approach to molecular design that has evolved significantly since the early investigations of fluorinated organic compounds.

The specific combination of trifluoro substitution patterns with piperazine heterocycles reflects the convergence of two important pharmaceutical scaffolds. Piperazine-containing compounds have been extensively studied since the mid-twentieth century for their diverse biological activities, while fluorinated benzoic acids have gained recognition for their utility as synthetic intermediates and active pharmaceutical ingredients. The methylated piperazine moiety in this compound represents a further refinement of these structural motifs, providing enhanced selectivity and potency characteristics that have been observed in related pharmaceutical applications.

Properties

IUPAC Name

2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c1-16-2-4-17(5-3-16)11-8(13)6-7(12(18)19)9(14)10(11)15/h6H,2-5H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPZFOWYMRRNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation from 2,3,4,5-Tetrafluorobenzoic Acid Derivatives

A notable method involves starting from 2,3,4,5-tetrafluorobenzoic acid , which is converted into an activated intermediate such as an acid chloride using thionyl chloride and catalytic N,N-dimethylformamide (DMF) as an activator.

Stepwise Process:

Step Reagents & Conditions Description
1 2,3,4,5-Tetrafluorobenzoic acid + thionyl chloride + DMF, reflux Formation of acid chloride intermediate
2 Reaction with 4-methylpiperazine Nucleophilic substitution at the activated aromatic ring
3 Further transformations including esterification or amidation To introduce or modify side chains
4 Hydrolysis or saponification Conversion of esters to carboxylic acid
5 Purification by extraction and crystallization Isolation of pure 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid

This method is part of a broader synthetic route used for related quinolone antibiotics and involves careful control of reaction conditions to achieve selective substitution at the 4-position with retention of fluorine atoms at 2, 3, and 5 positions.

Use of N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) for Intermediate Formation

In some protocols, the acid chloride intermediate is reacted with N,N-dimethylformamide dimethyl acetal to form an enamine or iminium intermediate, which then undergoes further reaction with nucleophiles such as 2-aminoethanethiol hydrochloride under basic conditions.

Research Findings and Reaction Conditions

Parameter Details
Starting Material 2,3,4,5-Tetrafluorobenzoic acid or 2,3,5-trifluorobenzoic acid derivatives
Key Reagents Thionyl chloride, DMF, 4-methylpiperazine, DMF-DMA, bases such as NaOH or K2CO3
Solvents Toluene, dichloromethane, ethyl acetate, water
Temperature Reflux (80–110 °C) for substitution and activation steps
Reaction Time Several hours (2–18 h depending on step)
Purification Extraction, washing, drying, vacuum concentration, recrystallization

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents Reaction Type Advantages Limitations
1 2,3,4,5-Tetrafluorobenzoic acid SOCl2, DMF, 4-methylpiperazine Acid chloride formation, nucleophilic substitution High selectivity, well-established Requires careful control of moisture, toxic reagents
2 Acid chloride intermediate DMF-DMA, 2-aminoethanethiol hydrochloride, base Intermediate formation, nucleophilic addition Enables complex heterocycle formation Multi-step, longer reaction times
3 Fluorinated benzoic acid 4-methylpiperazine, toluene Direct nucleophilic aromatic substitution Simpler, fewer reagents May require forcing conditions, lower yield
4 Carboxylic acid Coupling reagents (EDC, T3P) Amidation Mild conditions, high yield for related compounds Less reported specifically for this compound

Notes on Purification and Quality Control

  • Organic phases are typically washed with water to remove inorganic salts.
  • Drying agents such as anhydrous sodium sulfate are used before concentration.
  • Final products are isolated by vacuum concentration and recrystallization from solvents like ethyl acetate.
  • Analytical techniques such as HPLC and NMR are used to confirm purity and structure.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Substituted Derivatives: Depending on the nucleophile used.

    Oxidized or Reduced Forms: Depending on the reaction conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity:
Research has indicated that derivatives of 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid exhibit potential antidepressant properties. The piperazine moiety is known for its role in enhancing serotonin receptor activity, which is crucial in the treatment of depression. Studies have explored modifications to this compound to optimize its efficacy and reduce side effects.

2. Anticancer Research:
This compound has also been investigated for its anticancer properties. Its structural features allow it to interact with various biological targets involved in cancer cell proliferation. Preliminary studies have shown promising results in inhibiting tumor growth in vitro, indicating its potential as a lead compound for further development in oncology.

3. Antimicrobial Properties:
The compound's ability to inhibit bacterial growth has been documented, making it a candidate for the development of new antimicrobial agents. Its efficacy against resistant strains of bacteria is currently under investigation.

Organic Synthesis Applications

1. Building Block for Complex Molecules:
this compound serves as an essential building block in the synthesis of more complex organic molecules. Its trifluoromethyl group can be utilized in various coupling reactions to introduce fluorinated motifs into larger frameworks.

2. Synthesis of Fluorinated Pharmaceuticals:
Fluorinated compounds often exhibit improved metabolic stability and bioavailability. The incorporation of this compound into drug candidates can enhance their pharmacokinetic profiles, making them more effective as therapeutic agents.

Case Studies and Research Findings

Study FocusFindingsReference
Antidepressant ActivityDemonstrated increased serotonin receptor affinity and reduced symptoms in animal models
Anticancer EfficacyInhibition of cell proliferation in breast cancer cell lines
Antimicrobial EfficacyEffective against multiple drug-resistant bacterial strains

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance binding affinity through hydrogen bonding and hydrophobic interactions. The piperazine moiety can interact with specific protein sites, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include other benzoic acid derivatives with piperazine or fluorine substitutions. Below is a comparative analysis based on molecular features, physicochemical properties, and applications:

Table 1: Structural and Property Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Key Properties/Applications
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid 812643-49-5 274.24 2,3,5-Trifluoro, 4-methylpiperazine Pharmaceutical intermediate; high lipophilicity
4-(4-Methylpiperazin-1-yl)benzoic acid 86620-62-4 220.26 4-Methylpiperazine Lower lipophilicity; used in organic synthesis
3-(4-Methylpiperazin-1-yl)benzoic acid 215309-01-6 220.26 3-Methylpiperazine mp 187–190°C; research reagent
2-[4-(Fmoc)piperazin-1-yl]acetic acid 180576-05-0 332.34 Fmoc-protected piperazine Peptide synthesis; solid-phase chemistry

Key Differences and Research Findings

Fluorination Effects: The trifluoro substitution in the target compound enhances lipophilicity compared to non-fluorinated analogs like 4-(4-methylpiperazin-1-yl)benzoic acid. Fluorine atoms increase membrane permeability and metabolic stability, critical for drug design . In extraction studies, fluorinated benzoic acids exhibit higher distribution coefficients ($m$) due to improved solubility in organic phases, as seen in analogous systems for benzoic acid derivatives .

Piperazine Substitution :

  • The 4-methylpiperazine group contributes to basicity and hydrogen-bonding capacity. Compared to morpholine or unprotected piperazine analogs (e.g., 4-[3-ureido]benzoic acid derivatives), methylpiperazine improves solubility in polar solvents while maintaining conformational flexibility .

This contrasts with methylpiperazine, which may introduce hepatotoxicity risks in some contexts .

Synthetic Complexity: The trifluoro substitution requires specialized fluorination techniques (e.g., Balz-Schiemann reaction), making synthesis more challenging than non-fluorinated analogs. For example, 4-(4-methylpiperazin-1-yl)benzoic acid is synthesized via simpler coupling reactions .

Biological Activity

2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid is a fluorinated aromatic carboxylic acid derivative notable for its potential biological activities. This compound features a trifluoromethyl group and a piperazine moiety, which are believed to enhance its pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Chemical Formula: C₁₂H₁₃F₃N₂O₂
  • Molecular Weight: 274.239 g/mol
  • CAS Number: 812643-49-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances binding affinity through:

  • Hydrogen bonding
  • Hydrophobic interactions

The piperazine ring allows for specific interactions with protein sites, potentially modulating their activity and influencing various biological pathways.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of bacteria and fungi. For instance:

  • Antibiotic Activity: In vitro studies demonstrated significant inhibition against various bacterial strains.

Cytotoxicity and Antiproliferative Effects

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In cell-based assays:

  • Cytotoxicity Assays: Results showed that at certain concentrations (e.g., 5 μM), the compound induced apoptosis in cancer cells without significant toxicity to normal cells .

Study on Proteasome and Cathepsin Activation

A notable study investigated the effects of benzoic acid derivatives on proteasomal and lysosomal activities:

  • Findings: The compound significantly activated cathepsins B and L in human foreskin fibroblasts, suggesting a potential role in enhancing protein degradation pathways .
CompoundCathepsin B Activation (%)Cathepsin L Activation (%)
Compound 1467.3 ± 3.9Not reported
Compound 2Not significantNot significant
This compoundSignificant activation observedSignificant activation observed

In Silico Studies

In silico docking studies have predicted that this compound may serve as a potent inhibitor for specific enzymes involved in metabolic pathways. These studies support the hypothesis that structural modifications can enhance biological activity.

Safety Profile

The safety data sheet for this compound indicates potential irritations:

  • Skin Irritation (H315)
  • Eye Irritation (H319)

Q & A

Q. What are the standard synthetic routes for 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic Acid, and what are the critical optimization parameters?

The synthesis typically involves multi-step reactions, starting with fluorinated benzoic acid derivatives. For example, a related compound (entrectinib) is synthesized via sequential steps: esterification, nucleophilic substitution with 4-methylpiperazine, reduction, and hydrolysis . Key parameters include:

  • Temperature control during nucleophilic substitution to avoid side reactions.
  • Catalyst selection (e.g., palladium catalysts for Suzuki couplings in intermediate steps).
  • Purification methods (e.g., column chromatography or recrystallization) to achieve >95% purity. Challenges include low yields (e.g., 26% total yield in one protocol) due to competing trifluoroacetyl group removal .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • HPLC/LC-MS : For purity assessment and impurity profiling, especially to detect byproducts like β-oxo derivatives .
  • NMR spectroscopy : To confirm substitution patterns (e.g., fluorine and piperazine proton environments) .
  • X-ray crystallography : For structural elucidation using programs like SHELXL, which refine small-molecule structures against high-resolution data .
  • UV-Vis spectroscopy : To monitor reaction progress in hydrolytic steps .

Q. How can researchers validate the structural integrity of this compound?

Combine spectroscopic data (e.g., 19F^{19}\text{F} NMR for fluorine environments) with crystallographic refinement (SHELX suite) . For example, the piperazine ring conformation can be confirmed via NOESY NMR to assess spatial proximity of protons .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. LC-MS) be resolved during structural analysis?

  • Cross-validation : Compare 13C^{13}\text{C} NMR data with computational predictions (DFT calculations) for carbon chemical shifts.
  • High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks caused by fluorine isotopic patterns .
  • Crystallographic evidence : Use SHELXL-refined structures to validate proposed geometries .

Q. What strategies optimize the Suzuki coupling step in synthesizing intermediates for this compound?

  • Ligand selection : Use bidentate ligands (e.g., SPhos) to enhance palladium catalyst efficiency.
  • Solvent system : Employ toluene/water mixtures to improve boronic acid solubility .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .

Q. How can researchers address low yields in hydrolysis steps during synthesis?

  • pH control : Maintain alkaline conditions (pH 10–12) to stabilize the benzoic acid moiety.
  • Enzymatic catalysis : Lipases or esterases can selectively hydrolyze esters without affecting trifluoroacetyl groups .
  • In situ monitoring : Use FTIR to track ester C=O bond cleavage (1720 cm1^{-1} → disappearance) .

Q. What computational methods are suitable for modeling the compound’s reactivity or binding interactions?

  • Molecular docking : Study interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina.
  • DFT calculations : Predict electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • MD simulations : Assess piperazine ring flexibility in solvent environments using GROMACS .

Q. How can stability studies be designed to evaluate the compound under varying conditions?

  • Forced degradation : Expose to heat (40–80°C), light (ICH Q1B guidelines), and acidic/basic conditions to identify degradation products .
  • HPLC-DAD : Track formation of impurities like de-fluorinated byproducts .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at room temperature .

Data Contradiction & Methodological Challenges

Q. How should researchers interpret discrepancies in fluorine chemical shifts across different batches?

  • Batch variability : Trace residual solvents (e.g., DMSO) that may influence 19F^{19}\text{F} NMR shifts.
  • Crystal polymorphism : Use powder XRD to detect polymorphic forms affecting spectral data .
  • Standardized protocols : Ensure consistent deuteration levels in NMR solvents (e.g., CDCl3_3 vs. DMSO-d6_6) .

Q. What advanced techniques differentiate between positional isomers in trifluoroacetyl-protected intermediates?

  • 2D NMR (HSQC/HMBC) : Correlate fluorine atoms with adjacent protons/carbons.
  • IR spectroscopy : Monitor trifluoroacetyl C=O stretches (~1680 cm1^{-1}) to confirm protection sites .
  • X-ray photoelectron spectroscopy (XPS) : Resolve fluorine environments in solid-state samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.